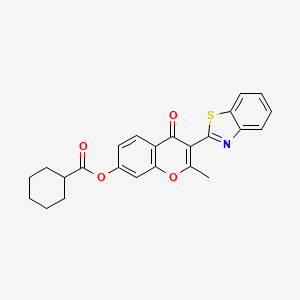![molecular formula C8H7F3N2O B2701749 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine CAS No. 944900-45-2](/img/structure/B2701749.png)
7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine
描述
7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a heterocyclic compound that features a trifluoromethyl group attached to a dihydropyrido[2,3-B][1,4]oxazine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl-substituted pyridine derivative with an appropriate oxazine precursor. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
Similar compounds to 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine include other trifluoromethyl-substituted heterocycles and oxazine derivatives. Examples include:
- 7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide .
- Other trifluoromethyl-substituted pyridine and oxazine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethyl substitution and the dihydropyrido[2,3-B][1,4]oxazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6-7(13-4-5)14-2-1-12-6/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSFGMXGARZYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2701667.png)
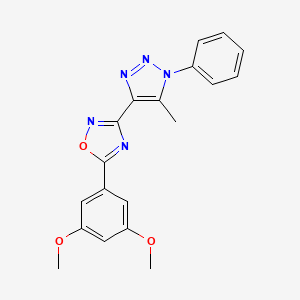
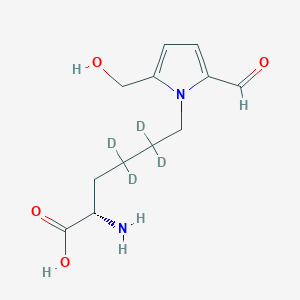
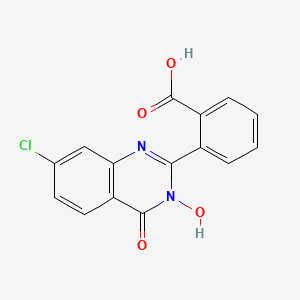
![2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane](/img/structure/B2701673.png)
![3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine](/img/structure/B2701674.png)
![4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2701677.png)
![1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2701678.png)
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2701680.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2701681.png)
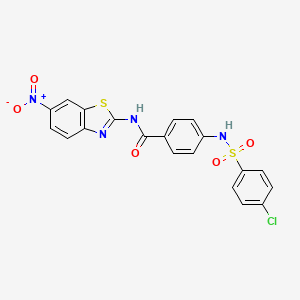
![2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2701684.png)
